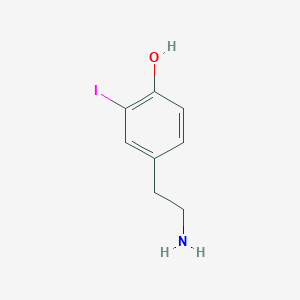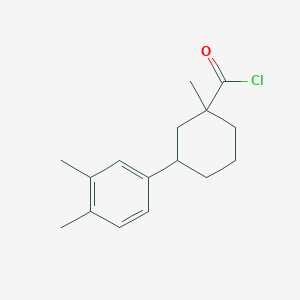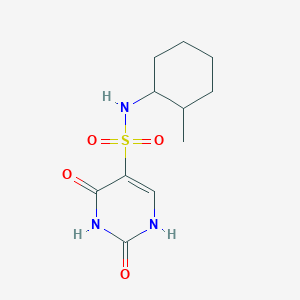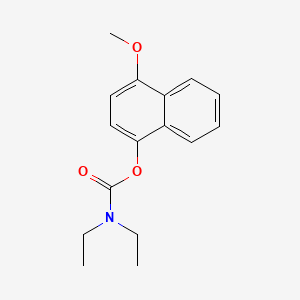
3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid is a deuterated analog of propanoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is particularly useful in various scientific research applications due to its unique isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid typically involves the incorporation of deuterium and carbon-13 isotopes into the propanoic acid structure. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterated reagents under controlled conditions. For example, deuterated water (D2O) can be used in the presence of a suitable catalyst to achieve the desired isotopic substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment and reagents. The process typically includes the use of deuterated solvents and catalysts to ensure high yields and purity of the final product. The production methods are designed to be efficient and cost-effective, allowing for the large-scale synthesis of the compound for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into deuterated alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, catalysts, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions are typically deuterated analogs of common organic compounds, such as deuterated alcohols, ketones, and carboxylic acids. These products retain the isotopic labeling, making them valuable for various research applications.
Aplicaciones Científicas De Investigación
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a labeled building block in synthetic chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Applied in the production of deuterated materials and compounds for various industrial applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid involves its interaction with molecular targets and pathways in biological systems. The incorporation of deuterium can alter the compound’s metabolic stability, bioavailability, and interaction with enzymes and receptors. These changes can lead to differences in the compound’s pharmacokinetics and pharmacodynamics compared to non-deuterated analogs.
Comparación Con Compuestos Similares
Similar Compounds
3,3,3-Trideuterio-2,2-difluoro-propanoic acid: Another deuterated analog with similar applications in research and industry.
rac-Naproxen 13C,d3: A deuterated and carbon-13 labeled analog of naproxen used in analytical method development and drug research.
Uniqueness
3,3,3-Trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying chemical and biological processes. The combination of deuterium and carbon-13 isotopes enhances its utility in various research applications, making it a valuable tool for scientists.
Propiedades
Número CAS |
769884-60-8 |
|---|---|
Fórmula molecular |
C4H8O2 |
Peso molecular |
96.13 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-(trideuterio(113C)methyl)(313C)propanoic acid |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1+1D3,2+1D3 |
Clave InChI |
KQNPFQTWMSNSAP-KLFIIISESA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])C(C(=O)O)[13C]([2H])([2H])[2H] |
SMILES canónico |
CC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Pyridinecarboxylic acid, 5-[[(3-chlorophenyl)methyl]sulfinyl]-](/img/structure/B14135923.png)
![1-[(Piperidin-1-yl)methyl]piperidine-2,6-dione](/img/structure/B14135926.png)


![2-[(Butoxymethoxy)methyl]oxirane](/img/structure/B14135950.png)

![4-[3-(4-Chlorophenyl)-4-methylpentyl]morpholine](/img/structure/B14135969.png)


![2-[3-[(4-Amino-2-methoxypyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B14135989.png)

